N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a compound that features both imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.
Preparation Methods
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can be achieved through a multi-step process involving the coupling of an imidazole derivative with an indole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of one molecule and the amino group of another . This reaction typically requires an inert atmosphere and is conducted at room temperature to moderate heat.
Chemical Reactions Analysis
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using appropriate reagents and conditions.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its imidazole and indole components, it has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can be compared with other compounds containing imidazole and indole moieties:
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: This compound features an imidazole ring but lacks the indole moiety, making it less versatile in biological applications.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound contains an indole ring but has a different substituent compared to this compound, leading to different chemical and biological properties.
This compound stands out due to the presence of both imidazole and indole rings, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C17H20N4O/c22-17(19-9-8-14-11-18-12-21-14)7-3-4-13-10-20-16-6-2-1-5-15(13)16/h1-2,5-6,10-12,20H,3-4,7-9H2,(H,18,21)(H,19,22) |
InChI Key |
XUWWPPHPGZLSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.